Cas no 28622-12-0 (Fluoranthene,8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenyl-)

28622-12-0 structure
Product name:Fluoranthene,8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenyl-
Fluoranthene,8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Fluoranthene,8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenyl-
- 8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene
- AC1L7Z00
- NSC259661
- NSC-259661
- DTXSID30312608
- 28622-12-0
-
- Inchi: InChI=1S/C43H30/c1-4-13-30(14-5-1)38-39(31-15-6-2-7-16-31)42-35-23-11-20-29-21-12-24-36(37(29)35)43(42)40(32-17-8-3-9-18-32)41(38)34-26-25-28-19-10-22-33(28)27-34/h1-9,11-18,20-21,23-27H,10,19,22H2
- InChI Key: IDHDWOFNYRIRDN-UHFFFAOYSA-N
- SMILES: C1C2C(=CC(C3=C(C4C=CC=CC=4)C(C4C=CC=CC=4)=C4C(C5C6C(=CC=CC4=6)C=CC=5)=C3C3C=CC=CC=3)=CC=2)CC1
Computed Properties
- Exact Mass: 546.2349
- Monoisotopic Mass: 546.235
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 43
- Rotatable Bond Count: 4
- Complexity: 916
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.208
- Refractive Index: 1.743
- PSA: 0
- LogP: 11.64390
Fluoranthene,8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenyl- Related Literature
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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